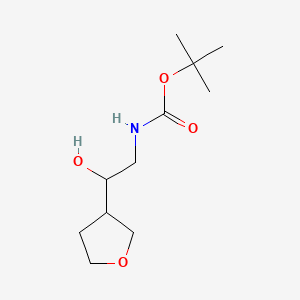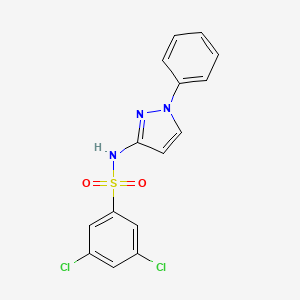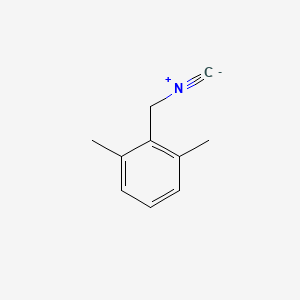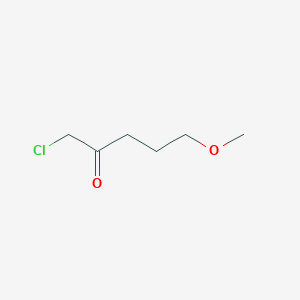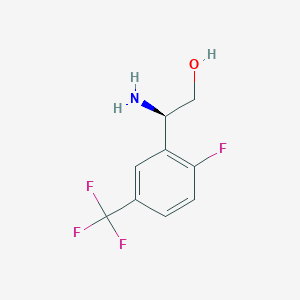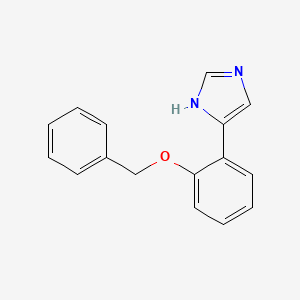![molecular formula C10H9F4NO2 B13587153 3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound with a molecular weight of 251.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Functional Group Introduction:
Amino Group Addition: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Propanoic Acid Formation: The final step involves the formation of the propanoic acid moiety through carboxylation reactions, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
- 3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability, reactivity, and binding affinity, compared to similar compounds .
Propiedades
Fórmula molecular |
C10H9F4NO2 |
|---|---|
Peso molecular |
251.18 g/mol |
Nombre IUPAC |
3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |
Clave InChI |
HBKNFIAJLRDAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)

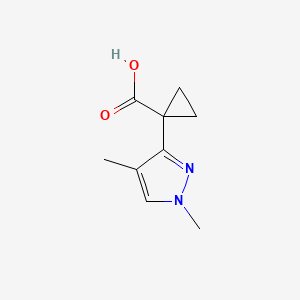
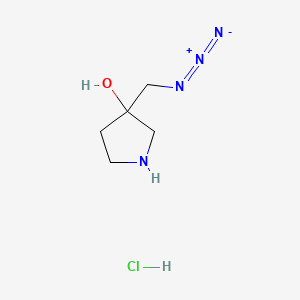
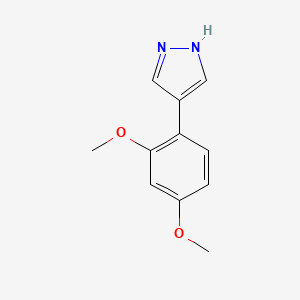
![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
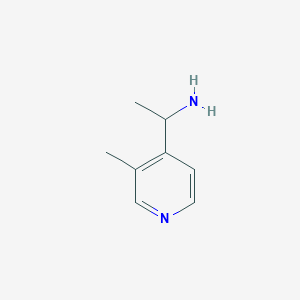
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
